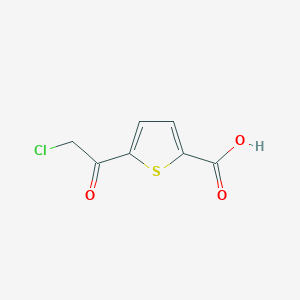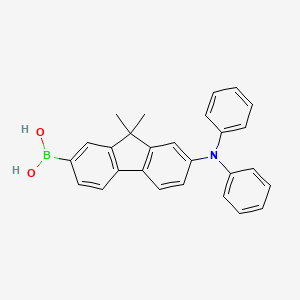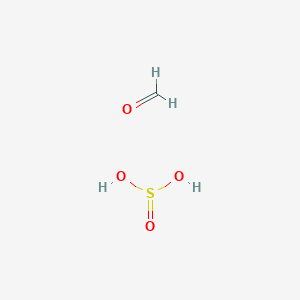
Methanesulfonic acid,1-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid,1-hydroxy- is an organosulfur compound with the molecular formula CH4O3S. It is a colorless liquid that is highly soluble in water and other polar solvents. This compound is known for its strong acidity and is widely used in various industrial and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanesulfonic acid,1-hydroxy- can be synthesized through several methods. One common method involves the direct sulfonation of methane using sulfur trioxide in the presence of a sulfonyl peroxide initiator . Another method involves the electrochemical oxidation of dimethyl sulfide using chlorine, followed by extraction and purification .
Industrial Production Methods
Industrial production of methanesulfonic acid,1-hydroxy- often involves the oxidation of dimethyl disulfide with nitric acid, which is then restored using atmospheric oxygen . This method is preferred due to its high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid,1-hydroxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid.
Reduction: It can be reduced to form methanesulfinic acid.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, nitric acid, and chlorine . The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products Formed
The major products formed from these reactions include methanesulfonic acid, methanesulfinic acid, and various methanesulfonate esters .
Aplicaciones Científicas De Investigación
Methanesulfonic acid,1-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a strong acid catalyst in esterification and alkylation reactions.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is used in electroplating, metal recovery, and as an electrolyte in redox flow batteries.
Mecanismo De Acción
Methanesulfonic acid,1-hydroxy- exerts its effects through its strong acidity. It acts as a Brønsted acid, donating protons to various substrates. This protonation can activate substrates for further chemical reactions, such as esterification and alkylation . The molecular targets and pathways involved include the activation of carbonyl and hydroxyl groups, facilitating nucleophilic attack and subsequent reaction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methanesulfonic acid,1-hydroxy- include:
Methanesulfonic acid: CH3SO3H
Ethanesulfonic acid: C2H5SO3H
Propane-1-sulfonic acid: C3H7SO3H
Uniqueness
Methanesulfonic acid,1-hydroxy- is unique due to its high solubility in water and polar solvents, its strong acidity, and its ability to dissolve a wide range of metal salts . These properties make it particularly useful in applications where other acids may not be effective.
Propiedades
Fórmula molecular |
CH4O4S |
|---|---|
Peso molecular |
112.11 g/mol |
Nombre IUPAC |
formaldehyde;sulfurous acid |
InChI |
InChI=1S/CH2O.H2O3S/c1-2;1-4(2)3/h1H2;(H2,1,2,3) |
Clave InChI |
DXRFSTNITSDOKK-UHFFFAOYSA-N |
SMILES canónico |
C=O.OS(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
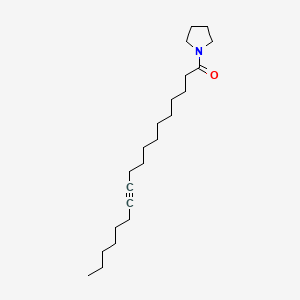
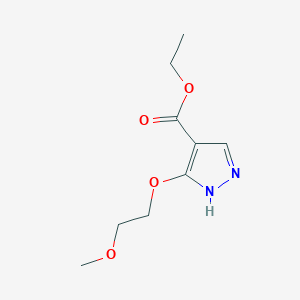
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)


![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13970130.png)


![2,4-Pentanedione, 3-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-](/img/structure/B13970158.png)
